molecular formula C12H15NO3 B13635088 Tert-butyl3-oxo-3-(pyridin-3-yl)propanoate

Tert-butyl3-oxo-3-(pyridin-3-yl)propanoate

Cat. No.: B13635088
M. Wt: 221.25 g/mol
InChI Key: ABKUREPTRZJEOR-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate is a β-keto ester derivative featuring a pyridin-3-yl substituent at the β-position and a tert-butyl ester group. The pyridine ring introduces electronic heterogeneity, while the tert-butyl group enhances steric bulk and stability under acidic or basic conditions.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

tert-butyl 3-oxo-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3

InChI Key

ABKUREPTRZJEOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-oxo-3-(pyridin-3-yl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(pyridin-3-yl)propanoate.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate, enabling comparative analysis:

Compound Name Substituents Molecular Formula Key Features Reference
tert-Butyl 3-oxo-3-phenylpropanoate Phenyl group at β-position C₁₃H₁₆O₃ Lacks pyridine’s nitrogen, increasing lipophilicity
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Amino and fluoro groups on pyridine; methyl ester C₉H₁₀FN₂O₂ Enhanced hydrogen-bonding capacity due to amino group; methyl ester reduces steric hindrance
((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)methyl-3-(pyridin-3-yl)propanoate (A41) Bicyclic core; pyridin-3-ylpropanoate C₂₀H₂₃NO₄ Complex architecture with fused rings; high synthetic yield (83%) suggests stability
rac-tert-Butyl (2R,4S)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride Pyrrolidine-carboxylate backbone C₁₃H₂₃ClN₂O₅ Demonstrates tert-butyl’s role in protecting amines; chiral centers influence bioactivity

Key Comparative Analysis

Electronic and Steric Effects
  • Pyridine vs. Phenyl Substituents: The pyridin-3-yl group in tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate introduces a nitrogen atom, enabling hydrogen bonding and coordination with metal ions, unlike the purely hydrophobic phenyl analog . This difference impacts solubility and reactivity in catalytic processes.
  • Ester Group Variations: The tert-butyl ester in the target compound provides superior steric protection compared to methyl esters (e.g., in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate), enhancing stability during hydrolysis-sensitive reactions .

Research Findings and Trends

  • Synthetic Efficiency: Compound A41’s high yield (83%) underscores the compatibility of pyridin-3-ylpropanoate derivatives with complex synthetic pathways, likely aided by the tert-butyl group’s stabilizing effects .
  • Crystallographic Insights : While crystallographic data for the target compound is absent in the provided evidence, SHELX software () is widely employed for refining analogous small-molecule structures, suggesting its applicability here .
  • Substituent-Driven Properties: Fluorine and amino groups on pyridine () demonstrate how electronic modulation can tailor reactivity, though their impact on the target compound’s behavior remains unstudied .

Biological Activity

Tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Profile

Chemical Formula: C13H15NO3
Molecular Weight: 233.27 g/mol
Structure: The compound contains a tert-butyl group, a keto group, and a pyridine ring, which contribute to its reactivity and biological properties.

The biological activity of tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or modulator of various enzymes or receptors involved in critical cellular processes. The exact molecular pathways are still under investigation, but initial studies suggest that it may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells .

Antimicrobial Properties

Research indicates that tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate exhibits antimicrobial activity against various pathogens. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells, leading to cell death.

Anticancer Activity

Significant attention has been directed towards the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed cytotoxic effects that were comparable to established chemotherapeutic agents such as bleomycin .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of control compounds .
  • Mechanistic Insights : Further research elucidated the mechanism by which the compound induces apoptosis. It was found to activate caspase pathways, leading to programmed cell death in treated cancer cells. This suggests its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerFaDu hypopharyngeal cellsInduction of apoptosis
Enzyme InhibitionCaspasesActivation leading to apoptosis

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